5-Methylhydantoin
Overview
Description
5-Methylhydantoin: is a derivative of hydantoin, a heterocyclic organic compound. It is characterized by the presence of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The compound has the molecular formula C₄H₆N₂O₂ and is known for its applications in various fields, including medicine, agriculture, and the chemical industry .
Mechanism of Action
Target of Action
5-Methylhydantoin primarily targets DNA glycosylases, which are key enzymes that initiate the base excision repair (BER) pathway . These enzymes recognize and excise base damages, guiding the damaged DNA through repair synthesis .
Mode of Action
This compound interacts with its targets, the DNA glycosylases, in a unique way. It has been found to irreversibly entrap DNA glycosylases . This entrapment is a result of the nucleophilic attack of the catalytic N-terminal proline of the DNA glycosylase on the C5-carbon of the base moiety of the hydantoin lesion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the base excision repair (BER) pathway . This pathway operates on a wide variety of alkylated, oxidized, and degraded bases . The irreversible entrapment of DNA glycosylases by this compound can disrupt this pathway, potentially leading to genomic instability .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound has a molecular weight of 114103 Da , which could influence its absorption and distribution in the body.
Result of Action
The molecular effect of this compound’s action is the formation of a covalent bond with DNA glycosylases, resulting in their irreversible entrapment . This can lead to the disruption of the BER pathway and potentially cause genomic instability . On a cellular level, this could interfere with DNA metabolism (replication, transcription, and recombination), potentially leading to diseases such as cancer and age-related disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, reactive oxygen species (ROS) can cause numerous DNA base lesions that can interfere adversely with DNA metabolism . These lesions are primarily repaired by the BER pathway, which this compound targets . Therefore, the presence of ROS could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
5-Methylhydantoin is involved in various biochemical reactions. It interacts with enzymes and proteins, and these interactions are crucial for its function. For instance, it is used as a reactant for the preparation of N-chlorohydantoins, the Mitsunobu reaction, and enzymatic racemization .
Cellular Effects
It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat, a non-selective herbicide . This suggests that this compound may have similar protective effects on cells.
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. For instance, it is known to undergo photofragmentation when isolated in an argon matrix, yielding isocyanic acid, ethanimine, and carbon monoxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that UV irradiation of this compound isolated in an argon matrix results in its photofragmentation .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is a metabolite of Dihydropyrimidinase .
Transport and Distribution
It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat , suggesting that it may be transported to the kidneys.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylhydantoin can be synthesized through several methods. . This method is similar to modern routes that use alkyl and arylcyanates. Another method involves the condensation of amino acids with cyanates and isocyanates .
Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of a cyanohydrin with ammonium carbonate.
Chemical Reactions Analysis
Types of Reactions: 5-Methylhydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Major Products:
Oxidation: The oxidation of this compound can yield products such as carbon dioxide and water.
Reduction: Reduction can produce amines.
Substitution: Substitution reactions can result in various alkylated derivatives.
Scientific Research Applications
5-Methylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of N-chlorohydantoins and in the Mitsunobu reaction.
Biology: It serves as a precursor for the synthesis of amino acids and other biologically active compounds.
Medicine: this compound derivatives are used in the development of antiepileptic and antibacterial drugs.
Industry: It is employed in the production of herbicides and fungicides.
Comparison with Similar Compounds
Hydantoin: The parent compound, hydantoin, has a similar structure but lacks the methyl group at the 5-position.
1-Methylhydantoin: This compound has a methyl group at the 1-position instead of the 5-position.
5,5-Dimethylhydantoin: This compound has two methyl groups at the 5-position.
Uniqueness of 5-Methylhydantoin: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form different polymorphic varieties and its optical isomerism make it particularly interesting from a structural and functional perspective .
Properties
IUPAC Name |
5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880934 | |
Record name | 2,4-imidazolidinedione, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-03-5 | |
Record name | 5-Methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-imidazolidinedione, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-methylhydantoin?
A1: this compound has a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol. []
Q2: How was the molecular structure of this compound studied?
A2: Matrix isolation infrared spectroscopy coupled with DFT(B3LYP)/6-311++G(d,p) level theoretical calculations were employed to investigate the molecular structure and vibrational spectra of this compound. []
Q3: What kind of polymorphic behavior does this compound exhibit?
A3: this compound exists in four distinct polymorphic forms, as identified through differential scanning calorimetry (DSC), polarized light thermal microscopy (PLTM), and Raman spectroscopy. []
Q4: How stable is this compound under UV irradiation?
A4: When exposed to UV light, this compound degrades, forming hydantoin, a precursor to glycine, as a major photolysis product. This suggests that 5-substituted hydantoins could have served as glycine precursors in extraterrestrial environments. []
Q5: How does the stability of this compound compare to its thio derivatives under UV light?
A5: Compared to its thio derivatives, this compound shows lower stability when exposed to UV radiation. []
Q6: What happens to this compound when exposed to soft X-rays and extreme UV light?
A6: Irradiation with soft X-rays and extreme UV light leads to the gradual decomposition of this compound. This process results in the formation of water-insoluble organic compounds. []
Q7: What is the relative stability of this compound compared to its precursor, 5-ethyl-5-methylhydantoin, under simulated space radiation?
A7: 5-Ethyl-5-methylhydantoin exhibits greater susceptibility to degradation compared to this compound when exposed to ultraviolet light. Conversely, under gamma-ray irradiation, this compound shows higher susceptibility. []
Q8: How does the stability of this compound in space compare to its stability in ground simulations?
A8: In space exposure experiments, this compound decomposed at a faster rate than glycine, while ground simulations indicated higher stability for this compound. This discrepancy highlights the importance of considering the full spectrum of space radiation for accurate predictions. []
Q9: What is the role of this compound in the microbial degradation of creatinine?
A9: this compound serves as a substrate for the ATP-dependent enzyme N-methylhydantoin amidohydrolase, which plays a crucial role in the microbial breakdown of creatinine. []
Q10: What other amide compounds, besides this compound, can be hydrolyzed by N-methylhydantoin amidohydrolase?
A10: In addition to this compound, N-methylhydantoin amidohydrolase can hydrolyze hydantoin, DL-5-methylhydantoin, glutarimide, and succimide. []
Q11: What computational methods have been used to study this compound and its thio derivatives?
A11: Density functional theory (DFT) calculations have been utilized to predict various properties of this compound and its thio derivatives, including tautomerization energies, acidities, and proton affinities. [, ]
Q12: What insights were gained from the energy decomposition analysis of the interaction between this compound and OH+ or SH+?
A12: The energy decomposition analysis revealed that the bonding interactions in the protonated forms of this compound and its thio derivatives primarily stem from the formation of covalent bonds, with Coulombic attraction playing a relatively minor role. []
Q13: How does the presence of a methyl group at position 5 affect the biological activity of hydantoin?
A13: Introduction of a methyl group at the 5-position of hydantoin influences its interaction with enzymes like dihydropyrimidinase. For instance, only the (R)-isomers of this compound and 5-isopropylhydantoin are recognized and undergo ring-opening by the enzyme, indicating stereospecificity. []
Q14: Does altering the substituent at the 5-position of hydantoin impact its recognition by dihydropyrimidinase?
A14: Replacing the phenyl group in 5-phenylhydantoin with an alkyl group, as in this compound or 5-isopropylhydantoin, does not alter the stereospecificity of the hydantoin substrates for the ring-opening reaction catalyzed by dihydropyrimidinase. []
Q15: How was this compound, a metabolite of tocainide, analyzed in biological samples?
A16: A gas chromatographic assay was developed for the quantitation of tocainide carbamoyl-O-beta-D-glucuronide, a major metabolite of tocainide. The method involves base hydrolysis of the glucuronide, resulting in the formation of 3-(2',6'-xylyl)-5-methylhydantoin, which is then analyzed by gas chromatography. [, , ]
Q16: How were the products of thymine irradiated by a heavy ion beam analyzed?
A17: Capillary gas chromatography, coupled with mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (GC-FTIR), was employed to analyze the products of thymine after irradiation with a heavy ion beam. This technique allowed for the separation and identification of various products, including 5-hydroxyl-5-methylhydantoin. []
Q17: What is the environmental fate of hydantoins in coal gasification wastewater?
A18: Activated carbon exhibits limited adsorption capacity for hydantoins, including this compound, suggesting that activated carbon treatment may not be an efficient method for removing these compounds from coal gasification wastewater. []
Q18: How does the study of this compound contribute to our understanding of prebiotic chemistry and the origin of life?
A19: Investigating the formation and stability of this compound and its derivatives under simulated space conditions provides insights into potential pathways for the prebiotic synthesis of amino acids and their delivery to early Earth. [, , ]
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